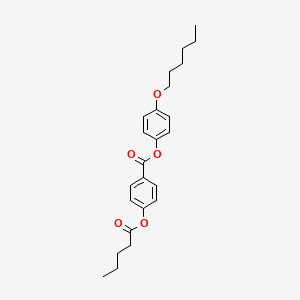
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid is a complex organic compound characterized by its unique structure, which includes a bromomethyl group, a methyl group, and an adamantylcarbonyl group attached to an anthranilic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid typically involves multiple steps. One common approach is to start with the preparation of the adamantylcarbonyl intermediate, followed by the introduction of the bromomethyl group and the anthranilic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group may yield aldehydes or carboxylic acids, while nucleophilic substitution can lead to a variety of substituted anthranilic acid derivatives.
Applications De Recherche Scientifique
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid involves its interaction with specific molecular targets and pathways. For example, its bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The adamantylcarbonyl group may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: A simpler analog with a similar core structure but lacking the bromomethyl and adamantylcarbonyl groups.
N-methylanthranilic acid: Contains a methyl group instead of the bromomethyl group.
N-phenylanthranilic acid: Features a phenyl group in place of the adamantylcarbonyl group.
Uniqueness
N-(7-Bromomethyl-5-methyl-3-adamantylcarbonyl)anthranilic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromomethyl group allows for versatile chemical modifications, while the adamantylcarbonyl group enhances stability and hydrophobic interactions. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
51032-23-6 |
|---|---|
Formule moléculaire |
C20H24BrNO3 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
2-[[3-(bromomethyl)-5-methyladamantane-1-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H24BrNO3/c1-18-6-13-7-19(9-18,12-21)11-20(8-13,10-18)17(25)22-15-5-3-2-4-14(15)16(23)24/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,24) |
Clé InChI |
CYVIYFFJHIHWIR-UHFFFAOYSA-N |
SMILES canonique |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC=C4C(=O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


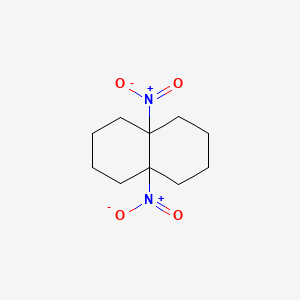
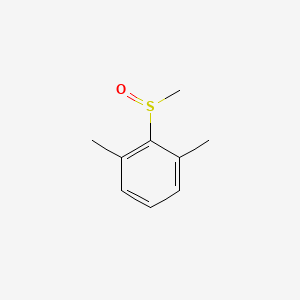
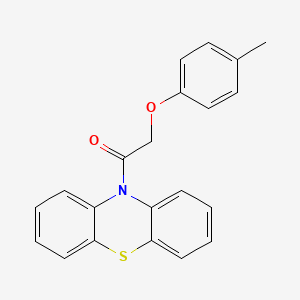
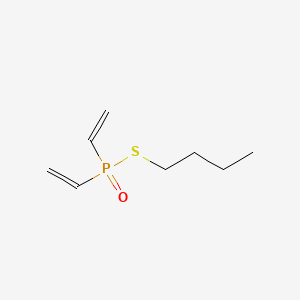
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)

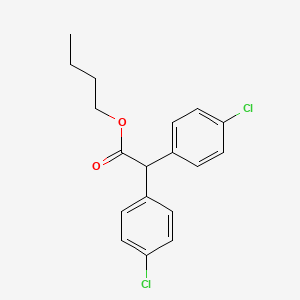

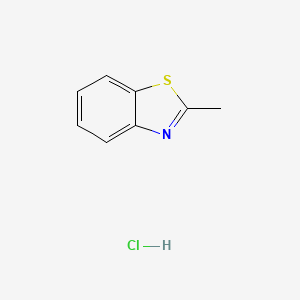
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)

![1-[5-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B14656644.png)
